

Assessing the Biocidal Spectrum of Bis(tripropyltin) oxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Bis(tripropyltin) oxide</i>
CAS No.:	1067-29-4
Cat. No.:	B089863

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Executive Summary & Chemical Identity

Bis(tripropyltin) oxide (Propyl-TBTO or TPrT oxide; CAS 1067-29-4) is an organotin compound structurally distinct from the more widely known Bis(tributyltin) oxide (Butyl-TBTO). While both belong to the trialkyltin class, the propyl homologue exhibits a distinct toxicological profile governed by the "chain-length effect" inherent to organometallic chemistry.

This guide provides a rigorous technical assessment of the biocidal spectrum of **Bis(tripropyltin) oxide**, contrasting it with its butyl analog and modern non-tin alternatives. It is designed for researchers investigating comparative toxicology, legacy environmental contaminants, or structure-activity relationships (SAR) in biocides.

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*Critical Note: Like most trialkyltins, **Bis(tripropyltin) oxide** is a potent endocrine disruptor and persistent organic pollutant. Its use is severely restricted globally under regulations similar to those governing Tributyltin (TBT). This guide is for scientific assessment and remediation research, not for commercial formulation.*

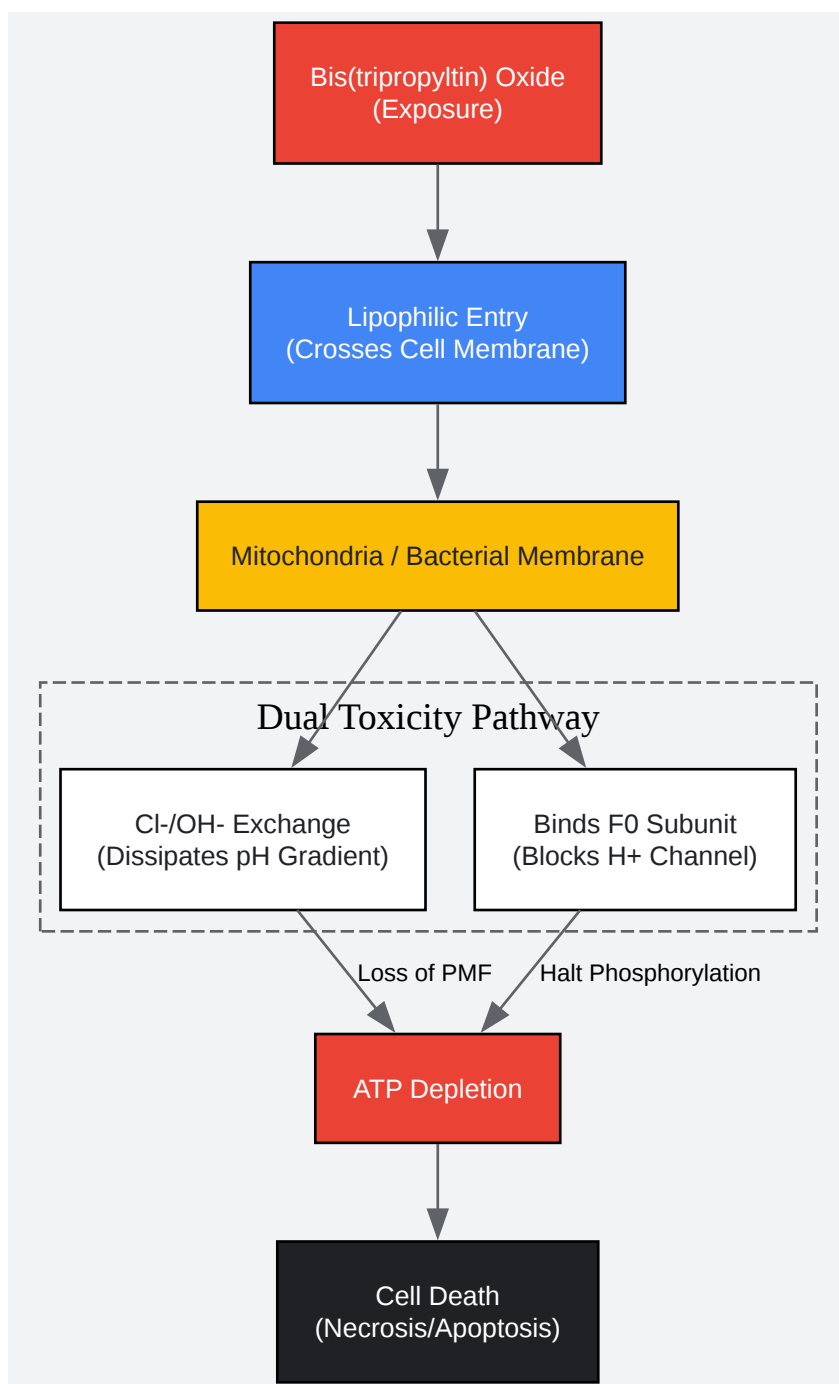
Mechanism of Action: The Organotin Uncoupling Pathway

Trialkyltins, including **Bis(tripropyltin) oxide**, function primarily as ionophores and oxidative phosphorylation uncouplers. They do not rely on cell wall destruction (like quats) but rather target the bioenergetic machinery of the cell.

Key Mechanisms:

- **Cl⁻/OH⁻ Exchange:** The lipophilic tripropyltin cation (Pr₃Sn⁺) integrates into the inner mitochondrial membrane (or bacterial plasma membrane), facilitating an electroneutral exchange of chloride for hydroxide ions. This dissipates the proton motive force (PMF).
- **ATP Synthase Inhibition:** The compound binds to the F₀ subunit of ATP synthase, blocking the proton channel and halting ATP production.
- **Apoptosis Induction:** In eukaryotic cells, it triggers the intrinsic apoptotic pathway via mitochondrial swelling and cytochrome c release.

Figure 1: Mechanism of Action – Mitochondrial Uncoupling



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Caption: The dual pathway of organotin toxicity disrupting cellular bioenergetics via ion exchange and direct enzyme inhibition.

Comparative Biocidal Spectrum

The biocidal efficacy of organotin follows a strict Structure-Activity Relationship (SAR). Toxicity generally peaks at specific alkyl chain lengths for different organisms.

- Mammals: Ethyl > Propyl > Butyl (Toxicity decreases as chain lengthens).
- Bacteria (Gram-): Propyl > Butyl (Propyl is often more effective against resistant Gram-negatives).
- Fungi: Butyl > Propyl (Butyl is the optimal antifungal chain length).

Table 1: Comparative Efficacy Profile

Target Organism Class	Bis(tripropyltin) Oxide (Pr-TBTO)	Bis(tributyltin) Oxide (Bu-TBTO)	Copper Pyrithione (Alternative)
Gram-Positive Bacteria(e.g., <i>S. aureus</i>)	High(MIC: 0.1–0.5 µg/mL)	High(MIC: 0.2–0.8 µg/mL)	Moderate(MIC: 1.0–5.0 µg/mL)
Gram-Negative Bacteria(e.g., <i>E. coli</i> , <i>Pseudomonas</i>)	Moderate-High(More effective than Butyl)	Low-Moderate(Often resistant due to efflux)	Low(Requires co-biocide)
Fungi / Yeasts(e.g., <i>C. albicans</i> , <i>A. niger</i>)	High	Very High(Optimal chain length)	High
Marine Algae(e.g., <i>Skeletonema</i>)	Very High(EC50: ~20 µg/L)	Extreme(EC50: <1.0 µg/L)	High
Mammalian Toxicity(Rat Oral LD50)	High(~30–50 mg/kg)	Moderate(~150–200 mg/kg)	Low(>500 mg/kg)

Analysis: **Bis(tripropyltin) oxide** is a "sharper" biocide than TBT against Gram-negative bacteria due to its slightly lower lipophilicity, allowing better penetration of the outer membrane porins compared to the bulkier butyl chains. However, this comes at the cost of significantly higher mammalian toxicity, rendering it less suitable for commercial handling than TBT was (historically).

Experimental Protocols for Assessment

To validate the spectrum of **Bis(tripropyltin) oxide**, researchers must use standardized assays that account for its low water solubility and high adsorption to plastics.

Protocol A: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10 (modified for organotins)

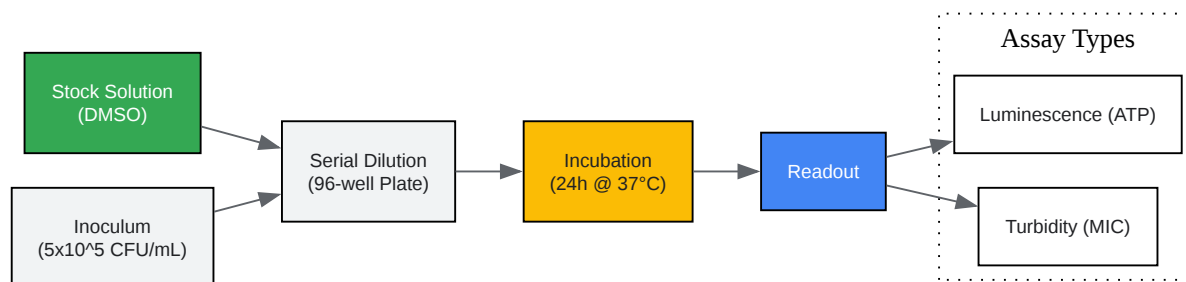
- Stock Preparation: Dissolve **Bis(tripropyltin) oxide** in DMSO (Dimethyl sulfoxide) to 10 mg/mL. Note: Do not use ethanol alone as precipitation can occur upon aqueous dilution.
- Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.
- Inoculum: Standardize bacterial suspension to 5×10^5 CFU/mL.
- Incubation: 37°C for 18–24 hours.
- Endpoint: The lowest concentration with no visible turbidity.
 - Validation Step: Plate 10 µL from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity (MBC).

Protocol B: ATP Synthesis Inhibition Assay (Luciferin-Luciferase)

Purpose: To confirm the mechanism of action (uncoupling).

- Cell Culture: Grow *S. cerevisiae* or *E. coli* to mid-log phase.
- Exposure: Treat aliquots with **Bis(tripropyltin) oxide** (at 0.5x, 1x, 2x MIC) for 30 minutes.
- Lysis: Lyse cells using boiling buffer (Tris-EDTA, 100°C) to release ATP immediately and stop ATPases.
- Detection: Add Luciferin/Luciferase reagent.^[1]
- Measurement: Read luminescence on a luminometer.
 - Result: A sharp drop in luminescence compared to control indicates ATP depletion.

Figure 2: Experimental Workflow for Biocidal Assessment



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Caption: Standardized workflow for determining MIC and mechanistic ATP inhibition.[1][2]

Safety & Environmental Impact

The utility of **Bis(triisopropyltin) oxide** is severely limited by its environmental toxicology.

- **Imposex:** Like TBT, the propyl variant causes the superimposition of male sexual characters on female marine gastropods (imposex) at concentrations as low as 1–2 ng/L.
- **Bioaccumulation:** High K_{ow} (Octanol-water partition coefficient) leads to rapid accumulation in lipid tissues of aquatic life.
- **Mammalian Risk:** The propyl chain length places this compound in a "sweet spot" for mammalian toxicity (higher than butyl), posing severe neurotoxic risks (cerebral edema) to researchers if handled without rigorous PPE.

References

- Laughlin, R. B., et al. (1985). "Structure-activity relationships for organotin compounds: Correlations between the Hansch π parameter and toxicity." *Environmental Toxicology and Chemistry*. [Link](#)
- Yamada, J., et al. (1978). "Effects of Trialkyltin Chlorides on Microbial Growth." *Agricultural and Biological Chemistry*. [Link](#)

- Fent, K. (1996). "Ecotoxicology of organotin compounds." *Critical Reviews in Toxicology*. [Link](#)
- Hoch, M. (2001). "Organotin compounds in the environment—an overview." *Applied Geochemistry*. [Link](#)
- PubChem. (n.d.). "**Bis(tripropyltin) oxide** - Compound Summary." National Library of Medicine. [Link](#)

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Sources

- 1. Triphenyltin | 892-20-6 | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 2. stacks.cdc.gov [stacks.cdc.gov]
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